molecular formula C9H6Cl2F2O4 B1410078 3,4-Dichloro-2-(difluoromethoxy)mandelic acid CAS No. 1803714-73-9

3,4-Dichloro-2-(difluoromethoxy)mandelic acid

Cat. No.: B1410078
CAS No.: 1803714-73-9
M. Wt: 287.04 g/mol
InChI Key: WJGXCUSLFCKBGW-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)mandelic acid is a specialty chiral mandelic acid derivative designed for advanced chemical and pharmaceutical research. This compound serves as a high-value synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, featuring dichloro and difluoromethoxy substitutions on the aromatic ring, makes it a versatile precursor for constructing complex molecules in medicinal chemistry programs. Mandelic acid and its derivatives are recognized as key chiral building blocks in the synthesis of a wide range of therapeutics, including antibiotics and anti-inflammatory agents . Researchers utilize this compound to explore structure-activity relationships and to introduce chirality early in the synthetic pathway, which is critical for producing enantiopure drugs with higher bioavailability and reduced side effects . The global market for mandelic acid is experiencing significant growth, driven by demand from the pharmaceutical and chemical industries . This specific, functionalized mandelate is offered For Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-[3,4-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-2-1-3(6(14)8(15)16)7(5(4)11)17-9(12)13/h1-2,6,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGXCUSLFCKBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Aromatic Substitution

Selective chlorination of aromatic precursors is generally achieved via electrophilic aromatic substitution using chlorine sources such as chlorine gas or N-chlorosuccinimide under controlled temperature and solvent conditions. The 3,4-dichloro substitution pattern is favored by directing effects of existing substituents on the aromatic ring.

In one synthetic route, alpha-chloro phenylacetic acid derivatives are prepared through chlorination of mandelic acid derivatives, followed by conversion to acid chlorides and subsequent Friedel-Crafts acylation with fluorobenzene derivatives to introduce fluorine substituents on the aromatic ring.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is introduced typically via nucleophilic substitution or through the use of difluoromethoxy reagents such as difluoromethyl ethers or difluoromethyl hypofluorites under controlled conditions. The installation of this group at the 2-position requires selective activation of the aromatic ring and protection of other reactive sites to avoid side reactions.

Formation of Mandelic Acid Core

The mandelic acid core is synthesized by carboxylation and hydroxylation reactions starting from appropriately substituted benzyl derivatives or phenylacetic acid derivatives. For example, mandelic acid derivatives can be prepared by the reaction of substituted benzyl ketones with reagents such as hydrogen chloride in dehydrated alcohol, followed by oxidation and hydrolysis steps to yield the alpha-hydroxy acid functionality.

Detailed Synthetic Route Example (Based on Patent CN103420823B)

The following sequence outlines a representative synthetic method relevant to halogenated mandelic acid derivatives, adaptable for 3,4-dichloro-2-(difluoromethoxy)mandelic acid:

Step Reagents/Conditions Description Yield (%)
1 Mandelic acid + dehydrated ethanol + HCl, heat to 78°C Esterification to ethyl mandelate Not specified
2 Ethyl mandelate + thionyl chloride, 78°C, 2h Conversion to alpha-chloro phenylacetic acid 84%
3 Alpha-chloro phenylacetic acid + thionyl chloride, room temp then reflux Formation of acid chloride intermediate 95%
4 Acid chloride + fluorobenzene + AlCl3, 0-80°C, 4h Friedel-Crafts acylation to chlorofluorophenyl benzyl ketone 85%
5 Further functional group transformations to introduce difluoromethoxy group and hydrolysis to mandelic acid derivative Multi-step, conditions vary Not specified

This method emphasizes the use of acid chlorides and Friedel-Crafts acylation to build the aromatic ketone intermediate, which is then elaborated to the mandelic acid derivative with desired halogen substituents.

Alternative Synthetic Approaches

Decarboxylative Halogenation

Decarboxylative halogenation represents a key method to introduce halogens into aromatic acids by replacing carboxyl groups with halogens. This approach can be adapted to prepare halogenated mandelic acid derivatives by halodecarboxylation of suitable precursors using reagents such as elemental chlorine or bromine in the presence of silver salts or other catalysts. This method allows for the synthesis of polyhalogenated compounds with good yields and can be tailored to introduce chlorine atoms selectively.

Industrial Scale Considerations

Industrial synthesis involves scaling laboratory methods with optimization for cost, yield, and environmental impact. Continuous flow reactors and automated systems are employed to ensure consistent quality. Reaction parameters such as temperature, solvent choice, and reagent molar ratios are finely tuned to maximize efficiency and minimize byproducts.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Chlorination Cl2 or N-chlorosuccinimide, 0-50°C Selective 3,4-dichlorination requires controlled conditions
Difluoromethoxy introduction Difluoromethyl ether reagents, nucleophilic substitution Requires protection of other reactive sites
Esterification Alcohol solvent, HCl catalyst, 70-80°C Converts mandelic acid to ester intermediates
Acid chloride formation Thionyl chloride, reflux Converts acid to reactive acyl chloride
Friedel-Crafts acylation AlCl3 catalyst, 0-80°C Introduces aromatic ketone functionality
Decarboxylative halogenation Halogen source, silver salts, mild heating Alternative for halogen introduction

Research Findings and Optimization Notes

  • High yields (above 80%) are achievable in the formation of alpha-chloro phenylacetic acid and its acid chloride derivatives using thionyl chloride under reflux conditions.
  • Friedel-Crafts acylation with fluorobenzene derivatives in the presence of aluminum chloride proceeds efficiently at moderate temperatures, yielding key intermediates in 85% yield.
  • Decarboxylative halogenation methods provide a versatile strategy for introducing multiple halogens, including chlorine, with good selectivity and yields, suitable for complex mandelic acid derivatives.
  • The installation of difluoromethoxy groups requires careful reagent selection and temperature control to avoid decomposition or side reactions.
  • Industrial scale synthesis benefits from continuous flow techniques that allow precise control over reaction times and temperatures, improving reproducibility and reducing waste.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 3,4-Dichloro-2-(difluoromethoxy)mandelic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3,4-dichloro-2-(difluoromethoxy)mandelic acid with structurally related mandelic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) pKa* Key Substituents
Mandelic acid C₈H₈O₃ 152.15 119–121 High 3.41 -OH, -COOH
3,4-Difluoromandelic acid C₈H₆F₂O₃ 188.13 92–96 Moderate ~3.2 3,4-di-F, -COOH
Vanillyl mandelic acid (VMA) C₉H₁₀O₅ 198.18 130–132 High ~3.5 3-OCH₃, 4-OH, -COOH
This compound* C₈H₅Cl₂F₂O₄ 249.04 Not reported Low ~2.8 3,4-di-Cl, 2-OCF₂H, -COOH

*Estimated based on substituent effects.

Key Observations:
  • Acidity : The target compound is expected to exhibit higher acidity (lower pKa) than mandelic acid due to the electron-withdrawing effects of chlorine and difluoromethoxy groups, which stabilize the deprotonated carboxylate form .
  • Solubility : Reduced water solubility compared to VMA and mandelic acid is anticipated due to increased hydrophobicity from chlorine and difluoromethoxy substituents .
  • Thermal Stability : The melting point of the target compound is likely lower than VMA (130–132°C) but higher than 3,4-difluoromandelic acid (92–96°C), reflecting the balance between halogen size and polarity .
Antioxidant Activity

Mandelic acid derivatives like 3,4-dihydroxymandelic acid (DHMA) exhibit antioxidant properties via radical scavenging. However, halogenation (e.g., Cl, F) reduces antioxidant efficacy by destabilizing the phenolic radical intermediate . The target compound’s dichloro and difluoromethoxy groups are expected to further diminish antioxidant activity compared to DHMA or VMA .

Biological Activity

3,4-Dichloro-2-(difluoromethoxy)mandelic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

This compound is synthesized through a multi-step process involving difluoromethylation of aromatic precursors followed by chlorination. The synthetic routes typically require metal-based catalysts and specific reagents to achieve high yields and purity. The compound's unique combination of dichloro and difluoromethoxy groups contributes to its distinctive chemical and physical properties, making it a valuable building block for pharmaceutical development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological processes. Research indicates that the compound may modulate ion channels, particularly the human ether-a-go-go-related gene (hERG) potassium channels, which are crucial in cardiac function. Modulation of hERG channel activity can influence cardiac repolarization and has implications for the development of antiarrhythmic agents .

Therapeutic Applications

The compound is being investigated for its potential in treating various diseases, including:

  • Cardiovascular Diseases : Due to its interaction with hERG channels, it may be beneficial in developing drugs for arrhythmias.
  • Cancer : Its derivatives are being explored for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Neurological Disorders : Research is ongoing to assess its neuroprotective effects and potential applications in treating neurodegenerative diseases.

Research Findings

Recent studies have focused on the pharmacological profiles of this compound. Key findings include:

  • Ion Channel Modulation : The compound has been shown to increase hERG current in a concentration-dependent manner, enhancing cardiac action potentials under certain conditions .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • In Vivo Studies : Animal models have demonstrated promising results in terms of safety and efficacy, warranting further clinical exploration.

Case Studies

  • Cardiac Arrhythmias : A study utilizing patch-clamp techniques revealed that this compound significantly slowed hERG channel deactivation, which could lead to prolonged action potentials beneficial in arrhythmia management .
  • Cancer Treatment : In vitro studies have shown that derivatives of this compound inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3,4-Dichloromandelic AcidChlorine substituentsAntimicrobial properties
2-(Difluoromethoxy)mandelic AcidDifluoromethoxy groupPotential anti-inflammatory effects
3,4-Difluoromandelic AcidDifluorinated structureAntitumor activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dichloro-2-(difluoromethoxy)mandelic acid
Reactant of Route 2
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3,4-Dichloro-2-(difluoromethoxy)mandelic acid

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